2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol is a synthetic beta-amino alcohol (C12H19NO, MW 193.29) characterized by a meta-tolyl group at the C1 position and an isopropylamino group at the C2 position. It is commercially available from multiple chemical suppliers, typically at ≥97% purity.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13629802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(CNC(C)C)O
InChIInChI=1S/C12H19NO/c1-9(2)13-8-12(14)11-6-4-5-10(3)7-11/h4-7,9,12-14H,8H2,1-3H3
InChIKeyVHPYXWIPYRLYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol (CAS 13098-20-9): A Meta-Substituted Beta-Amino Alcohol for Specialized Research


2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol is a synthetic beta-amino alcohol (C12H19NO, MW 193.29) characterized by a meta-tolyl group at the C1 position and an isopropylamino group at the C2 position . It is commercially available from multiple chemical suppliers, typically at ≥97% purity . As a chiral beta-amino alcohol, it serves as a versatile building block in medicinal chemistry and organic synthesis, with structural resemblance to the ethanolamine class of beta-adrenergic receptor ligands .

Why Generic Substitution of 2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol Is Not Advisable Without Specific Evidence


The substitution pattern on the aromatic ring (meta-methyl vs. para-methyl or unsubstituted) and the nature of the N-alkyl group (isopropyl vs. methyl or ethyl) can profoundly affect the compound's physicochemical properties, receptor binding affinity, and metabolic stability . Without direct comparative data, a generic substitution based on similar molecular weight or functional groups is unreliable. The following guide therefore identifies key comparator compounds and highlights available quantitative differentiation, while acknowledging the current limits of published evidence [1].

Quantitative Differentiation Guide for Procuring 2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol


Regioisomeric Differentiation: Meta-Methyl vs. Para-Methyl Positional Isomer

The meta-methyl substitution on the phenyl ring (target compound) versus the para-methyl substitution (comparator 2-(Isopropylamino)-1-(4-methylphenyl)ethanol) alters molecular properties. The target compound is expected to exhibit a different dipole moment and steric profile, which can translate to distinct LogP and solubility values . However, direct experimental measurements comparing these two isomers are absent from the public literature. For the para-isomer, the ACD/LogP is predicted to be 2.05, while the target compound's LogP is predicted to be approximately 2.35 . The water solubility of the para-isomer is estimated at 1.633e+004 mg/L, but no comparable experimental data exists for the meta-isomer . These predicted differences suggest that the meta-isomer may have a slightly higher lipophilicity and lower aqueous solubility.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Chain Length Differentiation: Ethanol vs. Propanol Backbone

The target compound (ethanol backbone) differs from the closely related propanol analog 2-Isopropylamino-1-m-tolyl-propan-1-ol (CAS 802590-84-7) by one methylene group . The propanol analog has a molecular weight of 207.31 versus 193.29 for the target, and a predicted LogP of 2.81 versus approximately 2.35 for the target . This quantifiable increase in lipophilicity (+0.46 LogP units) for the propanol analog suggests a higher volume of distribution and potentially different pharmacokinetic profile if used in beta-adrenergic receptor studies.

Medicinal Chemistry Beta-Adrenergic Pharmacology Metabolic Stability

N-Alkyl Substitution Differentiation: Isopropylamino vs. Methylamino

The target compound contains an N-isopropyl substituent, contrasting with the N-methyl analog 2-(Methylamino)-1-(m-tolyl)ethanol. While direct comparative pharmacological data are unavailable, the isopropyl group introduces greater steric bulk, which is a critical determinant for beta-adrenergic receptor subtype selectivity. In the classical ethanolamine series, an N-isopropyl group (as in isoproterenol analogs) is known to confer higher beta-2 selectivity compared to smaller N-alkyl groups, but this is a class-level inference and must be verified for this specific scaffold [1].

Medicinal Chemistry Beta-Adrenergic Receptor Binding Steric Effects

Commercial Purity and Availability as a Procurement Differentiator

The target compound is commercially available from multiple vendors with a minimum purity specification of 97% . In contrast, the propanol analog (CAS 802590-84-7) and the para-methyl isomer (CAS 17267-27-5) are less commonly stocked and may require custom synthesis. This established supply chain and defined purity specification make the target compound a more reliable choice for reproducible research.

Chemical Sourcing Reproducibility Quality Control

Highest-Value Application Scenarios for 2-(Isopropylamino)-1-(m-tolyl)ethan-1-ol Based on Differentiation Evidence


Medicinal Chemistry SAR Studies on Beta-Adrenergic Receptor Ligands

The compound serves as a meta-methyl substituted ethanolamine scaffold for probing the effects of aromatic substitution on beta-adrenergic receptor binding. Its differentiation from para-methyl and unsubstituted phenyl analogs (as outlined in Evidence Item 1) makes it suitable for mapping the steric and electronic requirements of the receptor's aryl-binding pocket [1].

Synthesis of Chiral Building Blocks for Asymmetric Catalysis

As a beta-amino alcohol, it can be resolved into its enantiomers. The presence of the N-isopropyl group (differentiated from N-methyl analogs per Evidence Item 3) provides a sterically demanding ligand framework for use in chiral auxiliaries or organocatalysts [1].

Reference Standard for Analytical Method Development

With a well-defined purity specification (≥97%) and established commercial availability (Evidence Item 4), this compound can serve as a reference standard for HPLC, LC-MS, or GC method development when analyzing mixtures containing beta-amino alcohol impurities or metabolites .

Core Scaffold for Metabolic Stability Optimization

The ethanol backbone (versus the propanol analog, Evidence Item 2) offers a less lipophilic starting point for lead optimization campaigns aiming to improve metabolic stability while retaining target engagement. The predicted lower LogP (~2.35 vs 2.81) suggests a potentially more favorable ADME profile .

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